N,N-Diethylsulphanilic acid

Descripción

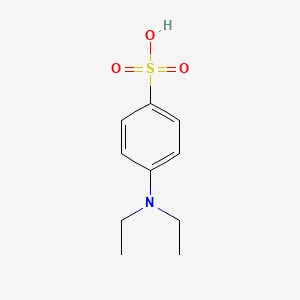

Structurally, it comprises a benzene ring with a sulfonic acid (-SO₃H) group at the para position and a diethylamino (-N(C₂H₅)₂) group. This compound is part of the broader class of aromatic sulfonic acids, which are known for their acidity, solubility in polar solvents, and applications in dyes, pharmaceuticals, and analytical chemistry . The diethyl substituents influence its steric and electronic properties compared to simpler analogs like sulfanilic acid (unsubstituted amino group) or N,N-dimethyl derivatives.

Propiedades

IUPAC Name |

4-(diethylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-11(4-2)9-5-7-10(8-6-9)15(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZFUJYJXUATPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188986 | |

| Record name | N,N-Diethylsulphanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35478-73-0 | |

| Record name | 4-(Diethylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35478-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylsulphanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035478730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylsulphanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLSULPHANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VM6KQG3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

N,N-Diethylsulphanilic acid is a derivative of sulfanilic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to an aniline structure. Its chemical formula is . The presence of two ethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

1. Antimicrobial Activity

Research indicates that sulfanilic acid derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. For instance:

- In vitro Studies : In studies involving Gram-positive and Gram-negative bacteria, this compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays:

- Nitric Oxide Synthesis Inhibition : The compound has shown potential in suppressing nitric oxide synthesis in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in reducing inflammation. For example, it exhibited an IC50 value of approximately 25 µM in inhibiting nitric oxide production .

Cytotoxic studies reveal that this compound can induce cell death in certain cancer cell lines:

- Cell Line Studies : In assays conducted on human cancer cell lines (e.g., MCF-7), the compound displayed cytotoxic effects with IC50 values between 20 to 50 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | MIC against various bacteria | 32 - 128 | |

| Anti-inflammatory | NO synthesis inhibition | 25 | |

| Cytotoxicity | MCF-7 cell line | 20 - 50 |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for further development in treating infections. Additionally, its anti-inflammatory effects could be beneficial in managing conditions characterized by excessive inflammation.

The cytotoxicity observed in cancer cell lines suggests that this compound may serve as a lead compound for developing new anticancer therapies. However, further studies are necessary to elucidate the precise mechanisms by which it exerts these effects and to evaluate its safety profile in vivo.

Aplicaciones Científicas De Investigación

Chemistry

Azo Dye Synthesis

N,N-Diethylsulphanilic acid is primarily recognized for its role in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are widely used in textiles and food industries. The diazotization reaction involving sulphanilic acid derivatives leads to the formation of azo compounds, which are essential for producing various colorants.

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for the detection of specific amino acids such as tyrosine and histidine through the Pauly reaction. This reaction involves the coupling of diazonium salts with aromatic amines, facilitating the identification and quantification of these amino acids in biological samples .

Biology

Quantitative Analysis of Nitrate and Nitrite

In biological research, this compound is employed in quantitative analyses of nitrate and nitrite ions. The compound participates in diazonium coupling reactions with N-(1-Naphthyl)ethylenediamine, yielding an azo dye that can be measured spectrophotometrically. This method is crucial for environmental monitoring and assessing water quality .

Antimicrobial Activity

Research indicates that derivatives of sulphanilic acid exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds synthesized from sulphanilic acid can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Medicine

Precursor for Sulfa Drugs

this compound serves as a precursor in the synthesis of sulfa drugs, which are widely used antibiotics. These drugs act by inhibiting bacterial folic acid synthesis, thereby preventing bacterial growth. The structural similarity to para-aminobenzoic acid allows these compounds to compete with natural substrates in bacterial metabolism .

Industrial Applications

Dye Manufacturing

The compound plays a pivotal role in the manufacturing of dyes, particularly azo dyes used in various industries including textiles, cosmetics, and food processing. Its ability to form stable colored complexes makes it an essential component in dye formulations .

Solar Energy Applications

Recent studies have explored the use of sulphanilic acid derivatives in solar energy applications. These compounds can be integrated into materials designed for solar energy conversion, showcasing their versatility beyond traditional uses .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of novel compounds derived from this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting potential therapeutic applications in treating infections .

Case Study 2: Azo Dye Synthesis

In an experimental setup, researchers synthesized various azo dyes using this compound as a starting material. The resulting dyes were characterized using UV-Vis spectroscopy and showed promising stability and color intensity, indicating their suitability for commercial dyeing processes .

Análisis De Reacciones Químicas

Mechanism of Diazonium Salt Formation

The diazotization of sulfanilic acid involves the following steps :

-

Protonation : The amine group (-NH₂) reacts with H⁺ from HCl.

-

Nitrosation : Nitrous acid (generated in situ from NaNO₂ and HCl) converts the amine to a diazonium ion (-N₂⁺).

-

Stabilization : The sulfonic acid group (-SO₃H) stabilizes the diazonium salt due to electron-withdrawing effects.

Reaction Conditions :

Coupling Reactions with Diazonium Salts

Sulfanilic acid’s diazonium salt reacts with nucleophiles like N,N-dimethylaniline to form azo dyes. The reaction proceeds as follows :

-

Nucleophilic attack : The electron-rich nitrogen in dimethylaniline attacks the diazonium salt’s terminal nitrogen.

-

Elimination : Loss of N₂ gas and water forms the azo bond (-N=N-).

-

Neutralization : Addition of NaOH converts the intermediate to the final dye (e.g., Methyl Orange).

Key Factors :

-

Regiochemistry : Attack occurs at the para position relative to the dimethylamino group due to steric hindrance .

-

pH Control : Coupling occurs at neutral pH (~7) after slow NaOH addition .

Limitations in Current Data

-

Reduce nucleophilicity due to steric hindrance.

-

Alter solubility and reactivity in diazotization/coupling reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N,N-Dimethylaniline Derivatives

- Structure: N,N-Dimethylaniline lacks the sulfonic acid group but shares the dimethylamino (-N(CH₃)₂) substituent.

- Properties :

- Applications : N,N-Dimethylaniline derivatives are used as intermediates in dye synthesis and pharmaceuticals, while sulfonic acid derivatives like this compound are utilized in ion-exchange resins and as surfactants .

Sulfonamide Derivatives (e.g., N,N-Dimethyl-N'-phenylsulfamide)

- Structure : N,N-Dimethyl-N'-phenylsulfamide (CAS 4710172) contains a sulfamide (-SO₂N-) group instead of sulfonic acid.

- Properties :

- Applications : Sulfonamides are prominent in drug design (e.g., antimicrobial agents), while sulfonic acids are used in detergents and catalysts .

Dialkyl-Substituted Acetamides (e.g., N,N-Diethylacetamide)

Data Tables

Table 1. Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight | pKa | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₁₀H₁₅NO₃S | 229.29 (est.) | ~1–2 | High |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | ~5 (basic) | Low |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | Neutral | Miscible |

| N,N-Dimethyl-N'-phenylsulfamide | C₈H₁₂N₂O₂S | 200.26 | ~10–12 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.